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Compound of Interest

Compound Name: 4-Morpholinopiperidine

Cat. No.: B1299061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data

interpretation required for the structural elucidation of 4-Morpholinopiperidine. The document
details the expected spectroscopic data, outlines detailed experimental protocols, and presents
visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction to 4-Morpholinopiperidine

4-Morpholinopiperidine, with the chemical formula CsH1sN20O and a molecular weight of
170.25 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug
development.[1][2][3][4] Its structure incorporates both a morpholine and a piperidine ring,
functionalities that are prevalent in many biologically active molecules.[5][6] Accurate structural
elucidation is paramount for its application in synthesis, quality control, and as a scaffold in the
design of new therapeutic agents.[5][6]

Chemical Structure:
Caption: Chemical structure of 4-Morpholinopiperidine.

Spectroscopic Data Analysis

The structural confirmation of 4-Morpholinopiperidine relies on a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,
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Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental
data for this specific molecule is not readily available in public databases, the following sections
present predicted data based on the known spectral characteristics of its constituent
morpholine and piperidine moieties. This predicted data serves as a guide for researchers in
interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 4-Morpholinopiperidine is expected to show distinct signals for
the protons on the piperidine and morpholine rings. The chemical shifts are influenced by the
electronegativity of the adjacent nitrogen and oxygen atoms.

] Predicted Chemical ] o Predicted Coupling
Proton Assignment _ Predicted Multiplicity
Shift (ppm) Constant (J, Hz)
Piperidine H-2, H-6
. 25-27 dt J=12.0,3.0
(axial)
Piperidine H-2, H-6
) 29-31 dm J=12.0
(equatorial)
Piperidine H-3, H-5
, 14-1.6 qd J=12.0,35
(axial)
Piperidine H-3, H-5
] 1.8-20 dm J=12.0
(equatorial)
Piperidine H-4 23-25 tt J=115,4.0
Morpholine H-2', H-6' 24-26 t J=45
Morpholine H-3', H-5' 3.6-3.8 t J=45
Piperidine N-H 15-25 brs

Note: Predicted data is based on typical chemical shifts for N-substituted piperidines and
morpholines.[7][8]
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The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Carbon Assignment

Predicted Chemical Shift (ppm)

Piperidine C-2, C-6 45 - 50
Piperidine C-3, C-5 28 - 33
Piperidine C-4 60 - 65
Morpholine C-2', C-6' 50 - 55
Morpholine C-3', C-5' 65-70

Note: Predicted data is based on typical chemical shifts for piperidine and morpholine

derivatives.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted Absorption Range

Vibrational Mode Intensity
(cm~)

N-H Stretch (Piperidine) 3300 - 3500 Medium, Broad

C-H Stretch (Aliphatic) 2800 - 3000 Strong

C-N Stretch 1000 - 1250 Medium

C-O-C Stretch (Ether) 1070 - 1150 Strong

Note: Predicted data is based on characteristic IR absorption frequencies for secondary

amines, ethers, and aliphatic compounds.[11][12]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

m/z Predicted Fragment Interpretation
170 [M]* Molecular lon
141 [M - CzHs]* Loss of an ethyl group

Loss of a propyl amine

113 [M - C3H7N]* fragment from the piperidine
ring

86 [CsHizN]* Piperidine ring fragment

86 [CaHsNO]* Morpholine ring fragment

57 [CsH7N]* Propyl amine fragment

Note: Predicted fragmentation patterns are based on typical fragmentation of piperidine and
morpholine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the
structure elucidation of 4-Morpholinopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for the structural analysis of 4-
Morpholinopiperidine.

Materials:
e 4-Morpholinopiperidine sample
e Deuterated chloroform (CDCIs) or Deuterated methanol (CDsOD)

e NMR tubes (5 mm)
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* NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

o Sample Preparation: Dissolve 5-10 mg of 4-Morpholinopiperidine in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer.

[e]

Lock onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune the probe for both *H and 13C frequencies.

e 1H NMR Acquisition:

[e]

Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 8-16 scans.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

o Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 128 or more).
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o Process the data similarly to the *H spectrum.
o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Morpholinopiperidine.
Materials:

e 4-Morpholinopiperidine sample (solid or liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the empty ATR crystal to account
for atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the 4-Morpholinopiperidine sample directly
onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to
ensure good contact.

e Spectrum Acquisition:
o Collect the sample spectrum over the range of 4000-400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis:
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o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-
Morpholinopiperidine.

Materials:

4-Morpholinopiperidine sample

Mass spectrometer (e.g., with Electron lonization - El or Electrospray lonization - ESI
source)

Suitable solvent (e.g., methanol or acetonitrile for ESI)

Syringe and infusion pump (for ESI) or capillary column (for GC-MS)
Procedure (using ESI-MS):

o Sample Preparation: Prepare a dilute solution of 4-Morpholinopiperidine (e.g., 1-10 pg/mL)
in a suitable solvent.

e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration compound.

o Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas
flow rate, and temperature) to optimal values for the analyte.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatograph.
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o Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g.,
50-300).

o If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to
obtain fragmentation information.

o Data Analysis:
o Identify the molecular ion peak ([M+H]* for ESI).
o Analyze the fragmentation pattern to identify characteristic fragment ions.

Caption: Logical flow of mass spectrometry analysis.

Conclusion

The structural elucidation of 4-Morpholinopiperidine is a critical step in its application for
research and development. This guide provides a framework for its characterization using
NMR, IR, and MS techniques. By combining the predicted spectroscopic data with the detailed
experimental protocols, researchers and scientists can confidently verify the structure and
purity of this important heterocyclic compound. The provided visualizations offer a clear
understanding of the analytical workflows involved in this process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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